REACTION_CXSMILES
|
[S:1]([C:5]1[CH:11]=[CH:10][C:8]([CH3:9])=[CH:7][CH:6]=1)([OH:4])(=[O:3])=[O:2].[S:12]([C:16]1[CH:22]=[CH:21][C:19]([CH3:20])=[CH:18][CH:17]=1)([OH:15])(=[O:14])=[O:13].[Cl:23][C:24]1[CH:25]=[C:26]([NH:39][C:40]2[C:49]3[C:44](=[CH:45][CH:46]=[C:47]([C:50]4[O:51][C:52]([CH2:55][NH:56][CH2:57][CH2:58][S:59]([CH3:62])(=[O:61])=[O:60])=[CH:53][CH:54]=4)[CH:48]=3)[N:43]=[CH:42][N:41]=2)[CH:27]=[CH:28][C:29]=1[O:30][CH2:31][C:32]1[CH:37]=[CH:36][CH:35]=[C:34]([F:38])[CH:33]=1.CS(CCNCC1OC(C2C=CC3N=CN=C(NC4C=CC(OCC5C=CC=C(F)C=5)=C(Cl)C=4)C=3C=2)=CC=1)(=O)=[O:65]>>[CH3:9][C:8]1[CH:10]=[CH:11][C:5]([S:1]([OH:4])(=[O:3])=[O:2])=[CH:6][CH:7]=1.[CH3:20][C:19]1[CH:21]=[CH:22][C:16]([S:12]([OH:15])(=[O:14])=[O:13])=[CH:17][CH:18]=1.[CH3:62][S:59]([CH2:58][CH2:57][NH:56][CH2:55][C:52]1[O:51][C:50]([C:47]2[CH:46]=[CH:45][C:44]3[N:43]=[CH:42][N:41]=[C:40]([NH:39][C:26]4[CH:27]=[CH:28][C:29]([O:30][CH2:31][C:32]5[CH:37]=[CH:36][CH:35]=[C:34]([F:38])[CH:33]=5)=[C:24]([Cl:23])[CH:25]=4)[C:49]=3[CH:48]=2)=[CH:54][CH:53]=1)(=[O:61])=[O:60].[OH2:65] |f:0.1.2,4.5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)C1=CC=C(C)C=C1.S(=O)(=O)(O)C1=CC=C(C)C=C1.ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)C=1OC(=CC1)CNCCS(=O)(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)CCNCC1=CC=C(O1)C=2C=CC3=C(C2)C(=NC=N3)NC=4C=CC(=C(C4)Cl)OCC=5C=CC=C(C5)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
by washing a solution with aqueous NaOH
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration
|
Name
|
Lapatinib ditosylate
|
Type
|
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O.CC=1C=CC(=CC1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C=2C=CC3=C(C2)C(=NC=N3)NC=4C=CC(=C(C4)Cl)OCC=5C=CC=C(C5)F.O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |